molecular formula C10H16FNO4 B2408139 (2R,3R)-1-(tert-Butoxycarbonyl)-3-fluoropyrrolidine-2-carboxylic acid CAS No. 330945-14-7

(2R,3R)-1-(tert-Butoxycarbonyl)-3-fluoropyrrolidine-2-carboxylic acid

Cat. No. B2408139
CAS RN: 330945-14-7
M. Wt: 233.239
InChI Key: BUNHNBQISAFFOR-RQJHMYQMSA-N
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Description

This compound is likely a derivative of pyrrolidine, which is a cyclic amine. The tert-butoxycarbonyl group (also known as a Boc group) is a common protecting group used in organic synthesis, often for amines . The presence of the fluorine atom and the carboxylic acid group could give this compound unique reactivity compared to other pyrrolidine derivatives .


Molecular Structure Analysis

The compound likely has a five-membered ring structure characteristic of pyrrolidines. The stereochemistry at the 2 and 3 positions is indicated by the (2R,3R) notation .


Chemical Reactions Analysis

The reactivity of this compound could be influenced by several factors, including the electron-withdrawing fluorine atom and the electron-donating Boc group. The carboxylic acid could potentially undergo reactions such as esterification or amide formation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include its stereochemistry, the presence of the fluorine atom, and the Boc group .

Scientific Research Applications

Synthesis and Structural Analysis

(2R,3R)-1-(tert-Butoxycarbonyl)-3-fluoropyrrolidine-2-carboxylic acid and its derivatives have been a focal point in the synthesis and structural analysis of complex molecules. For instance, the synthesis and structure-activity relationship analysis of 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acid derivatives demonstrated potential antibacterial agents. These compounds were synthesized and their chemical structures were determined using various spectroscopic methods. The antibacterial activities of these compounds were also assessed, revealing that most of the derivatives exhibited better antibacterial activities against various bacterial strains than relative 2-arylthiazolidine-4-carboxylic acid derivatives (Song et al., 2009).

Stereochemical Studies

Stereochemical studies involving this compound have been quite prominent. For example, the asymmetric synthesis of trans-2,3-piperidinedicarboxylic acid and trans-3,4-piperidinedicarboxylic acid derivatives were described, highlighting the synthesis of enantiomerically pure compounds through meticulous stereochemical control. The paper illustrates the intricate process of inducing stereogenic centers and the subsequent reactions to preserve the stereochemistry of the final product (Xue et al., 2002).

Mechanistic Insights and Applications

The understanding of the reaction mechanism and the practical applications of this compound in various syntheses have been discussed extensively. For instance, the alkoxide anion-triggered tert-butyloxycarbonyl group migration mechanism was reported, involving an intramolecular process with a nine-membered cyclic transition state. This mechanism offers insights into the molecular movements and interactions during the synthesis process (Xue & Silverman, 2010). Additionally, the practical, scalable, enantioselective synthesis of similar compounds underscores the relevance of these mechanisms in industrial applications, emphasizing the significance of this compound in streamlining production processes (Alonso et al., 2005).

Mechanism of Action

Without specific context (such as the compound’s use in a biological system), it’s difficult to predict the mechanism of action .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used in the synthesis of other compounds, or in fields such as medicinal chemistry if it exhibits biological activity .

properties

IUPAC Name

(2R,3R)-3-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16FNO4/c1-10(2,3)16-9(15)12-5-4-6(11)7(12)8(13)14/h6-7H,4-5H2,1-3H3,(H,13,14)/t6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUNHNBQISAFFOR-RQJHMYQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@H]1C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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